2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol
Overview
Description
“2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol” is a chemical compound with the CAS number 1155523-02-6 . It is also known as 2-amino-1-(4-chlorophenyl)ethanol hydrochloride . The IUPAC name of this compound is 2-amino-1-(4-chlorophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 208.09 . The InChI code is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . This indicates the presence of a chlorine atom, an amino group, and a hydroxyl group in the molecule.
Physical And Chemical Properties Analysis
The compound is known to be a hydrochloride salt . The storage temperature is room temperature . Unfortunately, the specific physical properties like color, odor, or solubility are not mentioned in the available resources.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds similar to 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol, have been studied for their antiviral properties. Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol to be used in the development of new antiviral agents.
Anti-HIV Activity
Compounds structurally related to 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol have been synthesized and screened for anti-HIV activity. These studies have found certain derivatives to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This indicates a promising avenue for research into HIV treatment options using this compound.
Antimicrobial Properties
Research has demonstrated that derivatives of 2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile, which is structurally related to our compound of interest, are effective against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. This points to the potential use of 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol in creating new antimicrobial agents.
Anti-Inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties. While specific studies on 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol are not available, its structural similarity to other indole compounds suggests it may also possess anti-inflammatory capabilities, which could be valuable in treating conditions like arthritis or asthma .
Anticancer Potential
The indole nucleus, present in 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol, is a common feature in many synthetic drug molecules with anticancer activity. The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with targeted anticancer properties .
Antioxidant Effects
Indole derivatives have been found to exhibit antioxidant activities. The presence of the indole nucleus in 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol could imply a potential role in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-10-2-1-3-11(14)12(10)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOMZILQZBWBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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